molecular formula C21H15ClN2O B11654593 1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine

1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine

Cat. No.: B11654593
M. Wt: 346.8 g/mol
InChI Key: WCDPMTUIVBDPLQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine is a chemical compound that belongs to the phthalazine family This compound is characterized by the presence of a chlorophenyl group and a methylphenoxy group attached to the phthalazine core

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phthalazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinating agents to introduce the chlorine atom into the phenyl ring.

    Attachment of the methylphenoxy group: This can be done through etherification reactions where a methylphenol derivative reacts with the phthalazine core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the chlorophenyl group. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: This compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-(3-methylphenoxy)phthalazine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4-phenoxyphthalazine: Lacks the methyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-4-(3-methylphenoxy)phthalazine: Contains a methyl group on the phenyl ring, which can influence its chemical properties.

    1-(4-Bromophenyl)-4-(3-methylphenoxy)phthalazine: The presence of a bromine atom instead of chlorine can lead to different reactivity patterns.

Properties

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(3-methylphenoxy)phthalazine

InChI

InChI=1S/C21H15ClN2O/c1-14-5-4-6-17(13-14)25-21-19-8-3-2-7-18(19)20(23-24-21)15-9-11-16(22)12-10-15/h2-13H,1H3

InChI Key

WCDPMTUIVBDPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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